

# Quizartinib selectivity profile vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Quizartinib Dihydrochloride

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## Quizartinib Selectivity vs. Other FLT3 Inhibitors

The table below summarizes the kinase selectivity profiling data for quizartinib and other FLT3 inhibitors from a study that evaluated binding affinity against 404 non-mutant kinases [1].

Table 1: Kinase Binding Affinity and Selectivity Profile [1]

Inhibitor	Type	FLT3 Kd (nM)	Number of Kinases Bound with Kd < 10 nM	Number of Kinases Bound with Kd < 100 nM
Quizartinib	II	3.3	2	8
AC886 (Quizartinib metabolite)	II	1.1	3	8
Midostaurin	I	7.9	5	54
Gilteritinib	I	1.0	17	84
Crenolanib	I	0.28	13	53
Sorafenib	II	5.9	4	20

### Key Findings from the Data:

- **High Selectivity of Quizartinib:** Quizartinib and its active metabolite, AC886, demonstrated high selectivity for FLT3. Besides FLT3, quizartinib bound with high affinity ( $K_d < 10$  nM) only to **KIT** [1].
- **Comparison with Type I Inhibitors:** The type I inhibitors (midostaurin, gilteritinib, crenolanib) showed higher promiscuity, binding to a significantly larger number of kinases at both the  $<10$  nM and  $<100$  nM thresholds [1].
- **Comparison with Another Type II Inhibitor:** Even compared to sorafenib (another type II inhibitor), quizartinib bound to fewer off-target kinases, highlighting its exceptional selectivity profile [1].

## Experimental Methodology

The available information on the experimental protocols used in the primary study is as follows:

### 1. Kinase Binding Affinity Assay

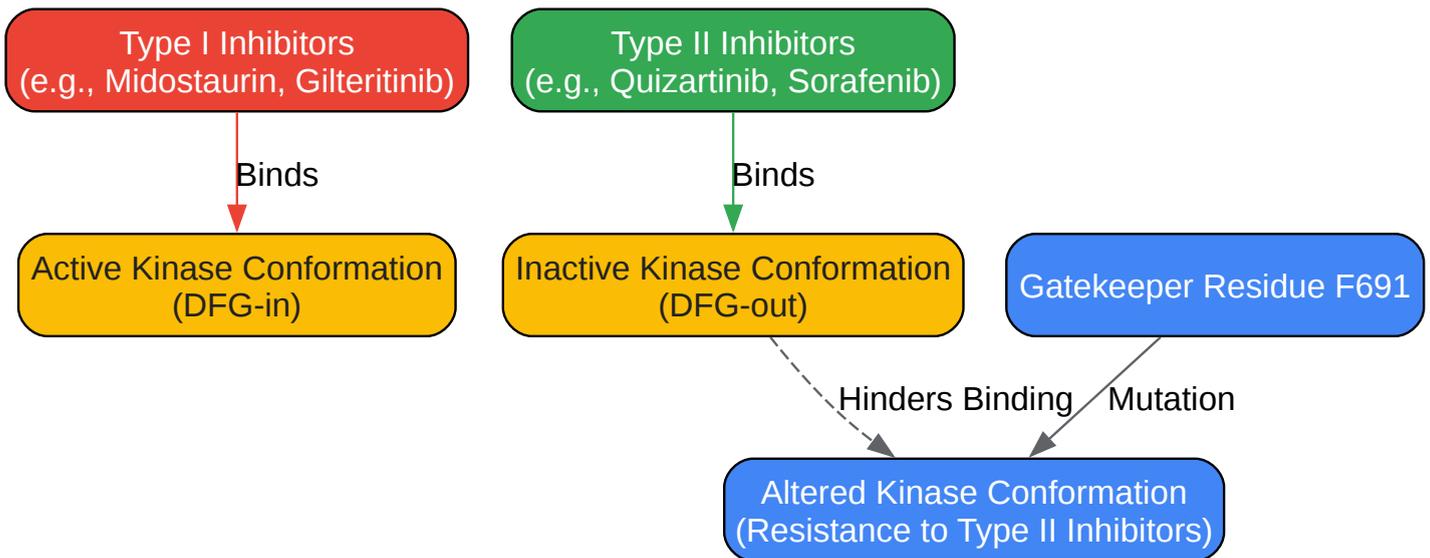
- **Method:** The binding affinities ( $K_d$  values) of the inhibitors were measured against a panel of 404 non-mutant kinases [1].
- **Procedure:** Dose-response curves (11 points) were generated in duplicate to calculate the  $K_d$  values for each compound [1].
- **Off-Target Profiling:** The inhibitory activity of quizartinib and AC886 was also assessed against a panel of 87 off-target molecules (e.g., GPCRs, ion channels). At a high concentration of  $10 \mu\text{M}$ , they showed significant inhibition of only 2 and 3 molecules, respectively, indicating minimal off-target activity [1].

### 2. Cellular Assays

- **Cell Lines:** Studies used FLT3-ITD mutated acute myeloid leukemia (AML) cell lines (e.g., MOLM-14). Midostaurin-resistant cell lines were also generated and used [1].
- **Cell Viability ( $\text{IC}_{50}$ ):** The concentration of the drug that inhibits 50% of cell growth was determined in these cell lines [1].
- **Signaling Pathway Inhibition:** The effects on FLT3 signaling pathways (e.g., phosphorylation of FLT3 and its downstream effectors like STAT5, ERK, and AKT) were analyzed to confirm the mechanism of action [1].

## Mechanism of Action and Resistance

The following diagram illustrates the key concepts of FLT3 inhibitor types and a common resistance mechanism.



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This conceptual framework is supported by the search results [2] [3] [1].

## Key Takeaways for Research and Development

- **Superior Selectivity:** Quizartinib's high selectivity may translate to a more favorable toxicity profile in clinical use, as it minimizes disruption of other essential kinase signaling pathways [1].
- **Overcoming Resistance:** Preclinical data suggests that quizartinib maintains activity against some midostaurin-resistant AML cell models, including those with RAS-mediated resistance. This indicates its potential value in sequenced therapy following failure of a type I inhibitor [1].
- **Clinical Correlation:** The high selectivity of quizartinib has been validated in clinical settings, contributing to its approval for the treatment of adult patients with FLT3-ITD-positive AML in several regions [2].

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## References

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To cite this document: Smolecule. [Quizartinib selectivity profile vs other kinase inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548045#quizartinib-selectivity-profile-vs-other-kinase-inhibitors]

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